molecular formula C21H19NO7 B2963603 Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 848062-43-1

Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate

Cat. No. B2963603
CAS RN: 848062-43-1
M. Wt: 397.383
InChI Key: XJWJNCBDEGQSBW-UHFFFAOYSA-N
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Description

The compound is a complex ester with a benzoate group. Benzoate esters are often used in food, cosmetics, and pharmaceuticals due to their antimicrobial properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoate esters like propyl benzoate can be synthesized by the esterification of benzoic acid with an alcohol .

Scientific Research Applications

Synthesis and Environmental Applications

  • Synthesis and Isotope Labeling : ZJ0273 has been synthesized and labeled with tritium and carbon-14 for use as radiotracers in studies on metabolism, mode of action, environmental behavior, and fate of the herbicide (Yang et al., 2008). Similarly, propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate might be synthesized with isotopic labels for detailed environmental and metabolic studies.

  • Herbicide Degradation : A study on the degradation of ZJ0273 by Amycolatopsis sp. M3-1 isolated from soil revealed a novel pathway for herbicide degradation, highlighting the potential for bioremediation and the environmental fate of similar compounds (Cai et al., 2012). Investigating similar microbial degradation pathways for "Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" could provide insights into its environmental stability and potential for bioremediation.

Chemical Synthesis and Characterization

  • Deuterated and Tritiated Syntheses : The synthesis of deuterated forms of herbicidal compounds, including ZJ0273, has been reported for use as internal standards in analytical chemistry, indicating a methodology that could be applied to "Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" for precise quantitative analysis (Yang & Lu, 2010).

  • Protecting Group Strategies in Synthesis : Research on orthogonal protection strategies for the hydroxyl and amino functionalities, using propargyloxycarbonyl chloride, demonstrates advanced synthetic techniques that might be relevant for the synthesis of complex molecules like "Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" (Ramesh, Bhat, & Chandrasekaran, 2005).

Pharmacological Applications

While direct pharmacological applications for "Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" were not found in the search, studies on related compounds, such as those investigating the synthesis and biological evaluation of benzoate derivatives for potential antimycobacterial activity, indicate a general approach to assessing the biological and medicinal relevance of similar compounds (Tengler et al., 2013).

Safety and Hazards

Safety and hazard information would typically be found in a material safety data sheet (MSDS). For related compounds like propyl benzoate, hazards may include skin and eye irritation .

properties

IUPAC Name

propyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-2-9-26-21(25)13-3-5-14(6-4-13)29-18-11-28-17-10-15(27-12-19(22)23)7-8-16(17)20(18)24/h3-8,10-11H,2,9,12H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJNCBDEGQSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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